n-Ethyl-4-methylbenzamide
CAS No.: 26819-08-9
Cat. No.: VC3832124
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26819-08-9 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | N-ethyl-4-methylbenzamide |
Standard InChI | InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
Standard InChI Key | QLPRAXXGCFGXLJ-UHFFFAOYSA-N |
SMILES | CCNC(=O)C1=CC=C(C=C1)C |
Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-Ethyl-4-methylbenzamide features a benzamide core modified with two alkyl substituents:
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N-Ethyl group: Introduces steric bulk and modulates electronic properties.
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4-Methyl group: Enhances lipophilicity and influences aromatic ring reactivity .
The IUPAC name is N-ethyl-4-methylbenzamide, and its SMILES notation is CCNC(=O)C1=CC=C(C=C1)C, reflecting the ethylamide linkage and para-methyl substitution .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 163.22 g/mol | |
logP (Partition Coefficient) | 3.20 | |
Boiling Point | Not reported | — |
Melting Point | Not available | |
Solubility | Soluble in organic solvents | |
Polar Surface Area | 24.49 Ų |
The compound’s logP value of 3.20 indicates moderate lipophilicity, favoring membrane permeability . Its polar surface area (24.49 Ų) suggests limited hydrogen-bonding capacity, aligning with its solubility in non-polar solvents like ethyl acetate and dichloromethane .
Synthesis and Optimization Strategies
Catalytic Methods
Recent advances employ transition-metal catalysts for milder conditions:
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Nickel-Catalyzed Amination: Ni(OAc)₂·4H₂O with NaOMe enables coupling of aryl halides with amines at 110°C, achieving yields >80% .
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Hydroboration Approaches: Pinacolborane (HBpin) reduces tertiary amides to secondary amides under inert conditions, though applicability to N-ethyl-4-methylbenzamide remains exploratory .
Biological and Pharmacological Applications
Anticancer Activity
Derivatives of N-alkylbenzamides exhibit modulated cytotoxicity against cancer cells. In a study evaluating 3,4,5-trihydroxy-N-ethyl-benzamide (a structural analog), an IC₅₀ of 0.07 µM was observed against colon carcinoma HCT-116 cells, though this was less potent than gallic acid (IC₅₀: 0.05 µM) . The ethyl group’s hydrophobicity may enhance cellular uptake but reduce target affinity compared to polar substituents .
Role in Drug Discovery Libraries
N-Ethyl-4-methylbenzamide is included in several screening libraries:
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Bcl2-PPI Inhibitors Library: Targets protein-protein interactions in apoptosis pathways .
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Epitranscriptome-Focused Library: Explores RNA modification enzymes .
Its modular structure allows for rapid diversification, making it a valuable scaffold in high-throughput screening .
Parameter | Recommendation |
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Personal Protective Equipment | Gloves, goggles, lab coat |
Ventilation | Use fume hoods |
First Aid | Flush eyes/skin with water |
Future Directions and Challenges
While N-ethyl-4-methylbenzamide itself shows limited standalone bioactivity, its derivatives hold promise:
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